molecular formula C21H43NO B3116272 N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide CAS No. 215394-03-9

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide

Cat. No.: B3116272
CAS No.: 215394-03-9
M. Wt: 325.6 g/mol
InChI Key: ODFOPGYFSLHCQS-UHFFFAOYSA-N
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Description

N,N-Bis(2-ethylhexyl)-2,2-dimethylpropanamide is a branched tertiary amide characterized by a propanamide backbone substituted with two 2-ethylhexyl groups on the nitrogen atom and two methyl groups at the second carbon of the propanamide chain. This analog has an average molecular mass of 311.554 g/mol and a monoisotopic mass of 311.318815 g/mol. The target compound would differ by an additional methyl group at the 2-position of the propanamide (C₂₁H₄₃NO), likely enhancing steric bulk and lipophilicity. Such structural features suggest applications in surfactants, plasticizers, or extraction agents due to the 2-ethylhexyl groups’ hydrophobic nature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO/c1-8-12-14-18(10-3)16-22(20(23)21(5,6)7)17-19(11-4)15-13-9-2/h18-19H,8-17H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFOPGYFSLHCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide typically involves the reaction of 2-ethylhexylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism by which N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Key Differences :

  • These compounds feature a heterocyclic pyrido[2,3-d]pyrimidine core, unlike the aliphatic backbone of the target compound.
  • The presence of aromatic substituents (e.g., nitro, naphthyl, fluoroaryl) enhances π-π interactions and electronic effects, making them suitable for antifolate activity .
  • Higher melting points (e.g., 175°C for 32t ) compared to aliphatic analogs suggest stronger intermolecular forces due to planar aromatic systems.

Phenylene-Linked Bis(2,2-dimethylpropanamide) Derivatives

Example : N,N′-(4-Hydroxy-1,2-phenylene)bis(2,2-dimethylpropanamide) (Compound 2i , ).

Property Value
Molecular Formula C₁₈H₂₅N₂O₄
Yield 47%
Substituents 4-Hydroxy-1,2-phenylene

Key Differences :

  • The phenolic ring introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic 2-ethylhexyl groups in the target compound.
  • Hydroxylation reactions (as in ) are feasible for 2i , whereas the target compound’s aliphatic structure may favor stability under oxidative conditions .

Structural Analogs with Aliphatic Substituents

Example : N,N-Bis(2-ethylhexyl)-2-methylpropanamide ().

Property Value
Molecular Formula C₂₀H₄₁NO
Average Mass 311.554 g/mol
Monoisotopic Mass 311.318815 g/mol

Key Differences :

  • The absence of a second methyl group at the 2-position reduces steric hindrance compared to the target compound.
  • Similar lipophilicity due to 2-ethylhexyl groups suggests comparable solubility in nonpolar solvents, but the target compound’s additional methyl group may further lower water solubility .

Nitrogen Mustard Analogs (–6)

Example : Tris(2-chloroethyl)amine (HN3, ).

Property Value
Molecular Formula C₆H₁₂Cl₃N
Applications Chemical warfare agent

Key Differences :

  • Chloroethyl groups confer alkylating reactivity, unlike the inert amide groups in the target compound.
  • The target compound’s lack of electrophilic sites makes it less toxic and more suitable for industrial applications .

Biological Activity

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide (commonly referred to as DEHA) is an amide compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, anti-cancer properties, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its lipophilicity and potential interactions with biological systems. Its molecular formula is C16H33NOC_{16}H_{33}NO, and it features a branched alkyl chain that may influence its biological activity.

1. Cytotoxicity

Research indicates that DEHA exhibits cytotoxic effects on various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in human cancer cells, suggesting a mechanism involving the disruption of cellular homeostasis. The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell LineIC50 (µg/mL)Reference
T47D (Breast)28.0 ± 6.0
PC3 (Prostate)34.5 ± 5.2
HCT-116 (Colon)22.0 ± 4.5

The mechanism by which DEHA exerts its cytotoxic effects appears to involve several pathways:

  • Apoptosis Induction : DEHA has been shown to activate caspase pathways, leading to programmed cell death in sensitive cancer cell lines.
  • Cell Cycle Arrest : It may cause G1 phase arrest in the cell cycle, preventing further proliferation of cancer cells.

3. Anti-cancer Activity

Several studies have reported on the anti-cancer properties of DEHA:

  • In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer (T47D) and prostate cancer (PC3) models.
  • The compound has been suggested as a potential candidate for further development in cancer therapeutics due to its selective toxicity towards malignant cells while sparing normal cells.

Case Studies

A notable study conducted on the anti-cancer efficacy of DEHA involved its application in a xenograft model of breast cancer. The results indicated that treatment with DEHA led to a significant reduction in tumor size compared to control groups, reinforcing its potential as an anti-cancer agent.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide derivatives?

  • Answer : The synthesis typically involves palladium-catalyzed coupling reactions. For example, pyrido[2,3-d]pyrimidine analogs are synthesized using Pd₂dba₃, X-Phos ligand, and LiHMDS as a base in methanol, reacting with substituted anilines . Optimization includes controlling reaction time (e.g., 12–24 hours) and temperature (80–100°C). Purification via column chromatography and recrystallization yields products with >90% purity in some cases .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Answer :

  • 1H/13C NMR : Key for identifying proton environments (e.g., δ 1.2–1.4 ppm for ethylhexyl CH₂ groups) and carbon frameworks.
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed within ±0.001 Da) .
  • Melting Points : Used to assess purity (e.g., sharp melting ranges like 175–177°C indicate high crystallinity) .
  • TLC : Monitors reaction progress (Rf values reported in hexane/ethyl acetate systems) .

Advanced Research Questions

Q. How can reaction yields of bis(2,2-dimethylpropanamide) derivatives be optimized in coupling reactions?

  • Answer : Key factors include:

  • Catalyst Loading : Pd₂dba₃ at 2–5 mol% with X-Phos (4–10 mol%) enhances cross-coupling efficiency .
  • Base Selection : LiHMDS outperforms weaker bases (e.g., K₂CO₃) in deprotonating amine intermediates .
  • Steric Modulation : Bulky substituents on amines (e.g., 3,4,5-trifluorophenyl) may require longer reaction times (24 vs. 12 hours) .
  • Workup : Sequential solvent extraction (e.g., ethyl acetate/water) and silica gel chromatography minimize byproducts .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Answer :

  • HRMS Cross-Validation : Compare observed [M+H]+ with isotopic patterns to rule out adducts .
  • NMR Titration : For ambiguous proton signals (e.g., overlapping ethylhexyl peaks), use 2D NMR (COSY, HSQC) .
  • Crystallography : Single-crystal X-ray structures (e.g., Acta Cryst. E66 data) provide definitive confirmation of regiochemistry in pyrido-pyrimidine analogs .

Q. How does the steric profile of the amide group influence electrophilic substitution reactions?

  • Answer : The 2,2-dimethylpropanamide moiety imposes steric hindrance, directing substitution to para positions in aromatic systems. For example, in N-(4-aminophenyl)-2,2-dimethylpropanamide, nitration occurs selectively at the para position due to blocked ortho sites . Slow addition of reagents (e.g., pivaloyl chloride) minimizes di-substitution, as seen in mono-acetylated diamine syntheses .

Application-Focused Questions

Q. What supramolecular chemistry applications utilize bis(2,2-dimethylpropanamide) derivatives?

  • Answer : These compounds act as receptors for dicarboxylic acids via hydrogen bonding. For instance, N-(6-{2-[6-(2,2-dimethylpropanamido)-2-pyridyl]ethyl}-2-pyridyl)-2,2-dimethylpropanamide forms stable complexes with succinic acid, validated by NMR titration (Δδ > 0.5 ppm for NH protons) . The ethylene spacer enables tunable cavity sizes for guest selectivity .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., dihydrofolate reductase inhibition using NADPH depletion kinetics) .
  • Cytotoxicity : MTT assays (e.g., IC₅₀ determination in T47D breast cancer cells, as in Albertisia papuana studies) .
  • Molecular Docking : Computational models (AutoDock Vina) correlate substituent effects (e.g., fluorophenyl groups) with binding affinity to target proteins .

Methodological Considerations

Q. How to design experiments for studying degradation pathways under oxidative conditions?

  • Answer :

  • Oxidant Screening : Test H₂O₂, mCPBA, or Oxone in varying solvents (e.g., DCM vs. MeOH). Monitor via LC-MS for quinone derivatives (m/z shifts of +14–16) .
  • Kinetic Studies : Use UV-Vis spectroscopy (λ = 250–300 nm) to track absorbance changes indicative of intermediate formation .
  • Isolation : Quench reactions at timed intervals and isolate intermediates via preparative HPLC for structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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